1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol
Overview
Description
1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to an azetidin-3-ol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol typically involves the reaction of 3,4-difluorobenzaldehyde with azetidin-3-ol under acidic conditions. The reaction proceeds through a nucleophilic addition followed by cyclization to form the azetidin-3-ol ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved scalability. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can yield difluorophenyl derivatives with increased oxidation states.
Reduction: Reduction reactions can produce partially reduced derivatives of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted azetidin-3-ol derivatives.
Scientific Research Applications
1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol has found applications in several scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for the synthesis of drugs targeting various diseases, such as cancer and cardiovascular disorders.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol is unique due to its difluorophenyl group, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:
1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol: This compound differs in the position of the fluorine atoms on the phenyl ring, leading to variations in its reactivity and biological activity.
1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol:
1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol: This compound has a piperidine ring instead of an azetidine ring, which affects its chemical behavior and biological activity.
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]azetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-9-2-1-7(3-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZKDYQNUQEDBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.